molecular formula C13H18N2 B2522908 N-Benzylidene(piperidin-4-yl)methanamine CAS No. 71207-29-9

N-Benzylidene(piperidin-4-yl)methanamine

Cat. No.: B2522908
CAS No.: 71207-29-9
M. Wt: 202.301
InChI Key: OTYCRQJZOXMPSK-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylidene(piperidin-4-yl)methanamine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzylidene group attached to the nitrogen atom of the piperidine ring. It is used in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzylidene(piperidin-4-yl)methanamine typically involves the condensation reaction between benzaldehyde and piperidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzylidene(piperidin-4-yl)methanamine can undergo oxidation reactions to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to N-benzylpiperidine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzylidene group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, dichloromethane as solvent.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: N-benzylpiperidine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-Benzylidene(piperidin-4-yl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It is also employed in the development of new drugs targeting specific biological pathways.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. It has been investigated for its activity against various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also utilized in the development of new catalysts for chemical reactions.

Comparison with Similar Compounds

    N-Benzylidene(piperidin-4-yl)amine: Similar structure but lacks the methanamine group.

    N-Benzylidene(piperidin-4-yl)methanol: Contains a hydroxyl group instead of the methanamine group.

    N-Benzylidene(piperidin-4-yl)acetamide: Contains an acetamide group instead of the methanamine group.

Uniqueness: N-Benzylidene(piperidin-4-yl)methanamine is unique due to the presence of the methanamine group, which imparts specific chemical and biological properties. This functional group allows the compound to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis. Additionally, the methanamine group may contribute to the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

1-phenyl-N-(piperidin-4-ylmethyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,10,13-14H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYCRQJZOXMPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzaldehyde (4.6 g; 0.044 mol) was added dropwise to a solution of 4-aminomethylpiperidine (5.0 g; 0.044 mol) in toluene (20 ml). The solution thus obtained was stirred for 3 h at room temperature. Then the solvent was removed by evaporation at reduced pressure and the residue was taken up twice with toluene to give the desired product that was used as such without further purification.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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